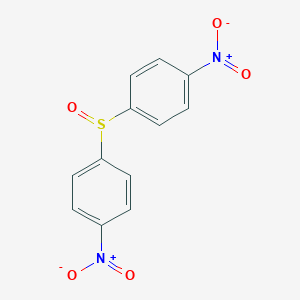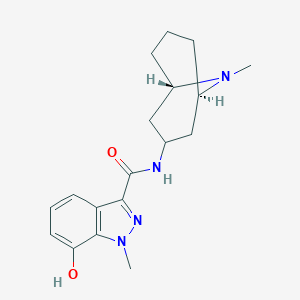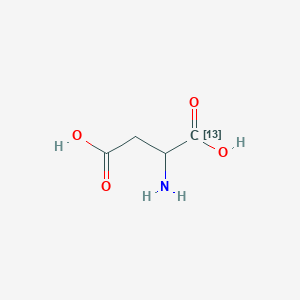
(4S,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid is a chiral oxazolidine derivative This compound is notable for its unique structure, which includes an oxazolidine ring fused with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid typically involves the stereoselective addition of reagents to chiral precursors. One common method involves the use of phenylmagnesium bromide (PhMgBr) added to an N-sulfinimine derived from ®-glyceraldehyde acetonide . This reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated systems and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Various substituents can be introduced to the oxazolidine ring or carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolidine compounds.
Scientific Research Applications
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets These interactions can influence various biochemical pathways, leading to the compound’s observed effects
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-2-oxo-4-phenyloxazolidine-5-carboxylic acid: This compound has a similar oxazolidine structure but with a phenyl group instead of a propan-2-yl group.
4,4’-Difluorobenzophenone: Although structurally different, it shares some chemical properties and applications in industrial processes.
Properties
CAS No. |
125473-34-9 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-3(2)5-4(6(9)10)8-7(11)12-5/h3-5H,1-2H3,(H,8,11)(H,9,10)/t4-,5-/m0/s1 |
InChI Key |
SFEWQLMXSWYMJK-WHFBIAKZSA-N |
SMILES |
CC(C)C1C(NC(=O)O1)C(=O)O |
Isomeric SMILES |
CC(C)[C@H]1[C@H](NC(=O)O1)C(=O)O |
Canonical SMILES |
CC(C)C1C(NC(=O)O1)C(=O)O |
Synonyms |
4-Oxazolidinecarboxylicacid,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



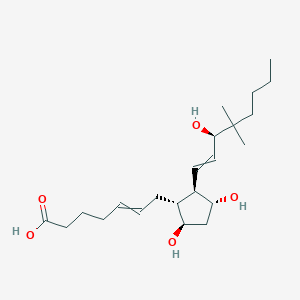
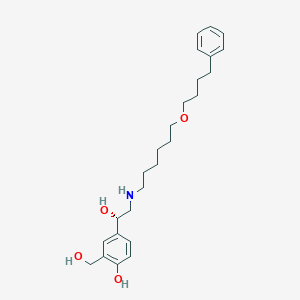
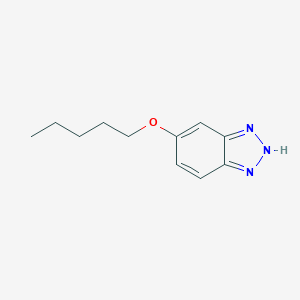
![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)

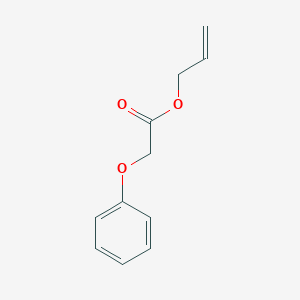
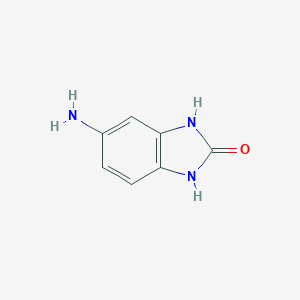
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 7,7-dimethyl-2,3-dioxo-](/img/structure/B160277.png)

